5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione: , also known by its chemical formula C₁₅H₈Cl₂N₂O₄ , is a fascinating compound with diverse applications. Let’s explore its properties and uses.
Preparation Methods
Synthetic Routes::
Condensation Reaction:
Industrial Production:
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound can undergo oxidation reactions.
Reduction: It is also amenable to reduction processes.
Substitution: Substituent groups can be introduced via nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines or alkoxides.
- The specific products depend on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for potential bioactivity (e.g., antimicrobial properties).
Medicine: Under study for its pharmacological effects.
Industry: Limited industrial applications due to its specialized nature.
Mechanism of Action
- The compound’s mechanism of action varies based on its specific application.
- It may interact with cellular targets, modulate enzymatic activity, or affect metabolic pathways.
Comparison with Similar Compounds
Unique Features: Highlight its distinctive properties compared to similar compounds.
Similar Compounds: While not exhaustive, related compounds include 5-(2,4-dichlorophenyl)furfural , (5E)-5-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one , and 5-(2,4-dichlorophenyl)furfural .
Properties
Molecular Formula |
C15H8Cl2N2O4 |
---|---|
Molecular Weight |
351.1 g/mol |
IUPAC Name |
5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C15H8Cl2N2O4/c16-7-1-3-9(11(17)5-7)12-4-2-8(23-12)6-10-13(20)18-15(22)19-14(10)21/h1-6H,(H2,18,19,20,21,22) |
InChI Key |
WMCFOMOHLKHCLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC=C(O2)C=C3C(=O)NC(=O)NC3=O |
Origin of Product |
United States |
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